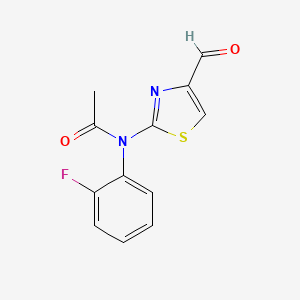

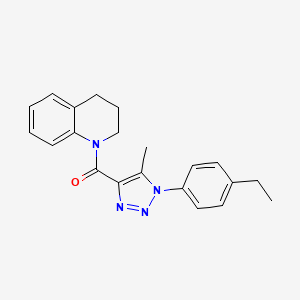

N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide" is a member of the acetamide family, which is characterized by the presence of an acetamide group linked to aromatic or heteroaromatic moieties. This particular compound contains both a fluorophenyl and a formyl-substituted thiazole ring, suggesting potential biological activity and chemical reactivity due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Although the exact synthesis of "N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide" is not detailed in the provided papers, it is likely that a similar acylation strategy could be employed, using 2-fluoroaniline and an appropriate thiazole derivative as starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of a related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, was determined to have dihedral angles between the acetamide group and the phenyl and thiazole rings, indicating a non-planar geometry . These structural analyses are crucial for understanding the conformation and potential intermolecular interactions of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and other functional groups present in the molecule. The amide group can undergo hydrolysis, aminolysis, and other nucleophilic substitution reactions. The presence of a formyl group in the thiazole ring of the compound suggests potential for further functionalization, such as the formation of Schiff bases or reduction to the corresponding alcohol.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including "N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide," are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the compound's lipophilicity, boiling point, and melting point. The electronic properties, such as electrophilicity and nucleophilicity, can be assessed using computational methods like density functional theory (DFT), as demonstrated in the study of a related compound . These properties are essential for predicting the behavior of the compound in biological systems and its potential as a drug candidate.

Case Studies

Several case studies involving similar acetamide derivatives have demonstrated their potential in various applications. For instance, some acetamide compounds have shown promising antibacterial and antifungal activities , while others have been evaluated for their antitumor properties . The compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family displayed high in vitro potency against cancer cell lines and significant tumor growth reduction in vivo . These studies highlight the importance of acetamide derivatives in medicinal chemistry and their potential for the development of new therapeutic agents.

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Activity

Compounds with thiazole and fluorophenyl groups have been synthesized and evaluated for their bioactivity, including antimicrobial and anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity, suggesting that structurally similar compounds may also possess these properties (K. Sunder & Jayapal Maleraju, 2013).

Anticancer Activity

Thiazole and fluorophenyl moieties are often explored in the context of anticancer drug design. For example, thiazolyl N-benzyl-substituted acetamide derivatives, including those with fluorophenyl groups, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, indicating potential avenues for cancer therapy research (Asal Fallah-Tafti et al., 2011).

Optoelectronic Properties

Thiazole-based compounds have also been investigated for their optoelectronic properties, relevant to the development of electronic and photonic materials. Studies on thiazole-containing polythiophenes have examined their optical and electronic characteristics, suggesting that N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide could contribute to research in materials science, particularly in the creation of novel polymers with specific light absorption and emission properties (P. Camurlu & N. Guven, 2015).

Molecular Docking and Ligand Design

Compounds featuring fluorophenyl and thiazolyl groups have been subjects of molecular docking studies to explore their potential as ligands for various biological targets. Such studies aim to elucidate the binding efficiency and specificity of these molecules to protein receptors, which is crucial in the design of drugs with targeted therapeutic actions. This indicates a research trajectory for N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide in computational chemistry and bioinformatics (Y. Mary et al., 2020).

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c1-8(17)15(11-5-3-2-4-10(11)13)12-14-9(6-16)7-18-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXBJGNKEAENBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1F)C2=NC(=CS2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)

![1-[1-(6-Methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2528587.png)

![Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate](/img/structure/B2528589.png)

![N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2528590.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2528594.png)

![Acetic acid;4-[(4-methoxyphenyl)sulfonylamino]benzenecarboximidamide](/img/structure/B2528597.png)